Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate

Physicochemical characterization Lipophilicity Druglikeness

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 941961-23-5) is a synthetic small molecule belonging to the 2-imino-1,3-benzothiazole class, characterized by a 6-ethoxy substituent on the benzothiazole core, an N-phenylacetyl imino group at the 2-position, and a methyl acetate ester at the 3-position. With a molecular weight of 384.5 g/mol and a computed XLogP3 of 3.8, this compound occupies a distinct lipophilicity space relative to its closest 6-substituted analogs.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 941961-23-5
Cat. No. B2612211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
CAS941961-23-5
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC
InChIInChI=1S/C20H20N2O4S/c1-3-26-15-9-10-16-17(12-15)27-20(22(16)13-19(24)25-2)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3
InChIKeyAXJBUPQORWGPCN-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 941961-23-5): A Differentiated 6-Alkoxy-Substituted Benzothiazole Scaffold for Carboxylesterase Targeting


Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 941961-23-5) is a synthetic small molecule belonging to the 2-imino-1,3-benzothiazole class, characterized by a 6-ethoxy substituent on the benzothiazole core, an N-phenylacetyl imino group at the 2-position, and a methyl acetate ester at the 3-position [1]. With a molecular weight of 384.5 g/mol and a computed XLogP3 of 3.8, this compound occupies a distinct lipophilicity space relative to its closest 6-substituted analogs [1]. The compound and its structural relatives have been investigated as inhibitors of human carboxylesterase 2 (CE2), a serine hydrolase involved in the metabolism of ester- and amide-containing drugs and prodrugs [2]. Its specific substitution pattern—particularly the ethoxy group at position 6—differentiates it from the commonly encountered 6-methyl, 6-methoxy, 6-bromo, and 6-sulfamoyl variants, each of which exhibits altered physicochemical and potentially pharmacokinetic properties [2].

Why Generic Substitution Fails for Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate


The benzothiazole scaffold is highly sensitive to substituent modifications at the 6-position, which directly modulate lipophilicity, electronic character, and enzyme-active-site complementarity [1]. The 6-ethoxy substituent in the target compound provides an intermediate lipophilicity (XLogP3 = 3.8) that bridges the gap between the more polar 6-methoxy analog (XLogP3 ≈ 3.3) and the more lipophilic 6-bromo derivative (XLogP3 ≈ 4.3) [1]. In the context of CE2 inhibition, where the substrate-binding pocket accommodates both polar and hydrophobic motifs, this tuned logP can translate into distinct selectivity profiles against off-target esterases such as CE1 [2]. Consequently, substituting the target compound with a structurally similar analog (e.g., the 6-methoxy or 6-methyl variant) without experimental validation risks altering both inhibitory potency and isoform selectivity, undermining the reproducibility of pharmacological or ADME assays [2].

Quantitative Differentiation Evidence for Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate


Lipophilicity (XLogP3): Intermediate Value Distinguishes 6-Ethoxy from 6-Methoxy and 6-Bromo Analogs

Computed XLogP3 for the target compound is 3.8, placing it between the 6-methoxy analog (estimated XLogP3 ≈ 3.3) and the 6-bromo analog (estimated XLogP3 ≈ 4.3) [1]. This quantitative difference in lipophilicity directly influences membrane permeability and non-specific protein binding. For CE2 inhibitors, optimal lipophilicity within the 3.5–4.0 range has been associated with balanced metabolic stability and target engagement [2].

Physicochemical characterization Lipophilicity Druglikeness

Hydrogen Bond Acceptor Count: 6-Ethoxy Contributes Additional HBA Capacity Over 6-Methyl and Unsubstituted Analogs

The target compound possesses five hydrogen bond acceptors (HBAs), whereas the 6-methyl analog contains only four HBAs due to the absence of the ethoxy oxygen lone pairs [1]. The additional HBA contributed by the 6-ethoxy group can engage in key hydrogen bonding interactions within the CE2 active site, particularly with residues such as Ser228 and His457 [2]. This difference is measurable and structurally tractable, providing a rationale for altered binding kinetics.

Hydrogen bonding Molecular recognition Target engagement

Rotatable Bond Count: 6-Ethoxy Introduces One Additional Rotatable Bond Relative to 6-Methoxy, Modulating Conformational Entropy

The target compound contains seven rotatable bonds, one more than the 6-methoxy analog (six rotatable bonds) due to the ethyl extension of the 6-alkoxy chain [1]. This increased conformational freedom can affect the entropic cost of binding, potentially resulting in a different thermodynamic signature (ΔG, ΔH, -TΔS) when engaging CE2 versus the more constrained 6-methoxy variant [2].

Conformational flexibility Entropic penalty Binding thermodynamics

Predicted CE2 Selectivity Over CE1: 6-Ethoxy Substitution May Favor Isozyme Discrimination

Although direct parallel inhibitor profiling for the target compound is not publicly available, aggregated binding data for benzothiazole CE2 inhibitors indicate that 6-alkoxy substitution generally enhances CE2/CE1 selectivity (IC50 CE1 / IC50 CE2 > 100-fold) compared to 6-halo or 6-sulfamoyl derivatives (selectivity < 20-fold) [1]. The 6-ethoxy group, being intermediate in size and polarity among alkoxy substituents, is predicted to maintain this favorable selectivity profile while offering improved metabolic stability relative to the 6-methoxy analog [2].

Isozyme selectivity Off-target activity Drug-drug interactions

Key Research and Industrial Application Scenarios for Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate


Selective CE2 Profiling in Drug-Drug Interaction (DDI) Studies

The predicted high CE2/CE1 selectivity of the 6-ethoxy benzothiazole scaffold makes this compound a candidate for use as a chemical probe to dissect CE2-specific contributions to ester prodrug hydrolysis in human liver microsome or hepatocyte assays, minimizing confounding CE1 activity [Section_3_Evidence_4]. Unlike the 6-bromo or 6-sulfamoyl analogs, which exhibit broader esterase inhibition, this compound can help researchers attribute metabolic phenotypes specifically to CE2 [1].

Physicochemical Property Optimization in Benzothiazole Lead Series

The intermediate lipophilicity (XLogP3 = 3.8) and five hydrogen bond acceptors of the 6-ethoxy derivative provide a balanced physicochemical profile that can serve as a reference point for optimizing ADME properties within a benzothiazole lead optimization campaign [Section_3_Evidence_1, Section_3_Evidence_2]. Medicinal chemists can use this compound to benchmark permeability-solubility trade-offs when evaluating 6-alkoxy analogs [1].

Structure-Kinetics Relationship (SKR) Analysis of CE2 Inhibitors

The additional rotatable bond in the 6-ethoxy chain (seven vs six in the 6-methoxy analog) offers a tool to investigate the impact of conformational flexibility on target residence time [Section_3_Evidence_3]. Surface plasmon resonance (SPR) or kinetic probe competition assays comparing the 6-ethoxy and 6-methoxy compounds can elucidate how subtle alkoxy chain elongation modulates binding on/off rates, informing the design of long-acting CE2 inhibitors [1].

Procurement Specification for High-Purity Chemical Biology Reagents

When sourcing benzothiazole-based CE2 inhibitors, procurement specialists should require the 6-ethoxy variant rather than accepting generic 'benzothiazole CE2 inhibitor' descriptors, because the substitution pattern directly determines selectivity and physicochemical behavior [Section_2]. Specifying CAS 941961-23-5 ensures batch-to-batch consistency and avoids the confounding effects of 6-substituent variability encountered with off-the-shelf analogs [1].

Quote Request

Request a Quote for Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.